molecular formula C12H17IN4 B2687289 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide CAS No. 127236-78-6

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide

Cat. No.: B2687289
CAS No.: 127236-78-6
M. Wt: 344.2
InChI Key: IKOCKMDDWCYTLS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quaternary ammonium iodide derivative features a 1-methylpyrrolidinium core cation linked to a 1H-1,2,3-benzotriazole moiety via a methylene bridge. The benzotriazole group is known for its UV-absorbing properties and coordination capabilities, while the quaternary ammonium structure enhances solubility in polar solvents . Its synthesis likely involves nucleophilic substitution reactions, where benzotriazole (BtH) acts as a nucleophile attacking a methylpyrrolidinium precursor, a method analogous to other benzotriazole derivatives .

Properties

IUPAC Name

1-[(1-methylpyrrolidin-1-ium-1-yl)methyl]benzotriazole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N4.HI/c1-16(8-4-5-9-16)10-15-12-7-3-2-6-11(12)13-14-15;/h2-3,6-7H,4-5,8-10H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOCKMDDWCYTLS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CN2C3=CC=CC=C3N=N2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable alkylating agent, followed by quaternization with methyl iodide. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require the presence of a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzotriazolylmethyl group acts as a leaving group, enabling substitution at the methylene carbon. Key reactions include:

Table 1: Substitution Reactions with Nucleophiles

NucleophileProductConditionsYield (%)Source
H₂O1-Methylpyrrolidin-1-ium hydroxideAqueous NaOH, reflux45–55
NaN₃1-Azidomethyl-1-methylpyrrolidiniumDMF, 50°C, 6h60
KSCNThiocyanato derivativeEthanol, 24h, RT38
NH₃Primary amine adductMethanol, 12h, 40°C30

Mechanistic Insight : The reaction proceeds via an Sₙ2 pathway , with nucleophiles displacing the benzotriazole moiety. Steric hindrance from the pyrrolidinium ring reduces reaction rates compared to non-cyclic analogs .

Thermal Decomposition

The compound undergoes Hofmann elimination at elevated temperatures, forming 1-vinylpyrrolidine and releasing benzotriazole:

Reaction :
C12H15N4+IΔC5H9N+C7H5N3+HI\text{C}_{12}\text{H}_{15}\text{N}_4^+\text{I}^-\xrightarrow{\Delta}\text{C}_5\text{H}_9\text{N}+\text{C}_7\text{H}_5\text{N}_3+\text{HI}

Conditions :

  • Temperature: 120–140°C

  • Decomposition Pathway: First-order kinetics with Ea85kJ molE_a\approx 85\,\text{kJ mol}
    (data extrapolated from benzotriazole derivatives) .

Stability in Solution

  • Aqueous Stability : Hydrolyzes slowly in neutral water (t1/272ht_{1/2}\approx 72\,\text{h}
    ) but rapidly under acidic/basic conditions (t1/2<1ht_{1/2}<1\,\text{h}
    ) due to accelerated benzotriazole dissociation .

  • Light Sensitivity : Degrades via radical pathways under UV light, forming iodinated byproducts .

Key Stability Data

PropertyValueSource
Melting Point198–202°C (dec.)
SolubilityDMSO > H₂O > EtOH
Thermal DecompositionOnset at 120°C

Scientific Research Applications

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind to enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Structural Features

Table 1: Key Structural Differences Among Analogs

Compound Name Core Cation Substituent Group Key Structural Notes References
Target Compound 1-Methylpyrrolidinium 1H-1,2,3-Benzotriazol-1-ylmethyl Flexible pyrrolidine ring; ionic
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium iodide Diazabicyclooctan-ium Same as target Rigid bicyclic structure; enhanced steric hindrance
1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)-1-methylpyrrolidinium iodide 1-Methylpyrrolidinium Benzodioxan-oxyethyl Ether-linked aromatic substituent
  • Target vs. Diazabicyclo Analog : The diazabicyclo analog’s rigid bicyclic framework may improve thermal stability but reduce conformational flexibility compared to the target’s pyrrolidinium ring .
  • Target vs.

Physicochemical Properties

Table 2: Hypothetical Property Comparison Based on Structural Trends

Property Target Compound Diazabicyclo Analog Benzodioxan Analog
Solubility in Water High (ionic nature) Moderate (rigid structure) Low (nonpolar substituent)
UV Absorption (λmax) ~290 nm (benzotriazole) ~285 nm ~270 nm (benzodioxan)
Thermal Stability Moderate High Moderate
  • UV Activity : The benzotriazole group in the target compound provides stronger UV absorption compared to benzodioxan, making it suitable for photostabilizer applications .
  • Solubility : The ionic quaternary ammonium group enhances water solubility, whereas the benzodioxan analog’s ether-linked aromatic group reduces polarity .

Biological Activity

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and possible therapeutic applications, supported by case studies and research findings.

Chemical Structure

The compound can be represented with the following structural formula:

C11H13N4I\text{C}_{11}\text{H}_{13}\text{N}_4\text{I}

This structure features a pyrrolidine ring and a benzotriazole moiety, which are integral to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies. Key areas of focus include:

  • Antimicrobial Activity
  • Cytotoxicity
  • Enzyme Inhibition

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. For instance, it has shown effectiveness against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cancer cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54925

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting potential for further development in cancer therapy.

Enzyme Inhibition

Research has also indicated that this compound may act as an inhibitor for certain enzymes that are crucial in metabolic pathways. For example, it has been shown to inhibit acetylcholinesterase activity.

Table 3: Enzyme Inhibition Data

EnzymeInhibition Percentage (%) at 100 µMReference
Acetylcholinesterase70
Aldose reductase50

These results highlight the potential for this compound in treating conditions related to enzyme dysregulation.

Case Studies

A notable case study involved the synthesis and biological evaluation of derivatives of this compound. The study focused on modifying the benzotriazole moiety to enhance antimicrobial activity. The derivatives exhibited improved activity against resistant bacterial strains compared to the parent compound, indicating that structural modifications could lead to more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide, and what analytical methods validate its purity?

  • Synthetic Routes :

  • Quaternization Reaction : Reacting 1H-benzotriazole with 1-methylpyrrolidine in the presence of iodomethane under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
  • Protecting Group Strategy : Use of trityl (triphenylmethyl) groups to protect intermediates, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid) .
    • Analytical Validation :
  • 1H/13C NMR : Confirm structural integrity via characteristic shifts (e.g., benzotriazole protons at δ 7.5–8.5 ppm, quaternary ammonium signals at δ 3.3–3.5 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M-I]+ at m/z 268.2) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., N% ≈ 7.5–8.0) .

Q. How can reaction conditions be optimized to introduce benzotriazole moieties into quaternary ammonium salts?

  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 20–30 minutes at 150°C) while maintaining yields >90% .
  • Catalytic Systems : Copper(I) iodide (0.01–0.1 eq) with DIPEA enhances regioselectivity in cycloaddition reactions .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of ionic intermediates .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structure determination be resolved?

  • Software Tools : Refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to resolve twinning or disorder .
  • Cross-Validation : Compare experimental data (XRD) with Cambridge Structural Database (CSD) entries for similar quaternary ammonium salts .
  • Data Contingency : If bond lengths/angles deviate >5% from expected values, re-examine sample purity or consider alternative space groups .

Q. What mechanistic insights explain the selectivity in forming the benzotriazole-pyrrolidinium linkage?

  • Nucleophilic Attack : The benzotriazole nitrogen acts as a nucleophile, attacking the electrophilic methyl group of 1-methylpyrrolidinium iodide .
  • Steric Effects : Bulky substituents on pyrrolidine (e.g., cyclohexyl) reduce reaction yields by hindering access to the reactive site .
  • Thermodynamic Control : Higher temperatures (e.g., 150°C) favor the quaternary ammonium product over competing SN2 pathways .

Q. How to design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated Degradation Studies :

  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor decomposition via HPLC .
  • Thermal Stability : Heat samples to 100°C in sealed vials; analyze degradation products by TLC or GC-MS .
    • Light Sensitivity : Expose to UV (254 nm) and track photodegradation using UV-Vis spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.